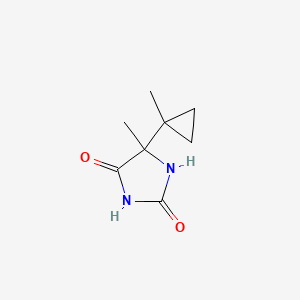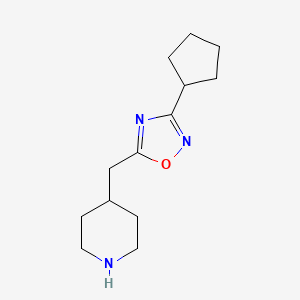
3-Cyclopentyl-5-(piperidin-4-ylmethyl)-1,2,4-oxadiazole
Overview
Description
3-Cyclopentyl-5-(piperidin-4-ylmethyl)-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C13H21N3O and its molecular weight is 235.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial and Antibacterial Activities
- Antimicrobial Activity : Certain derivatives of 1,2,4-oxadiazole, including those with a piperidine ring, demonstrate strong antimicrobial properties. This includes a study that synthesized new 5-(1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole derivatives containing piperidine and found them to exhibit significant antimicrobial activity (Krolenko et al., 2016).
- Antibacterial Properties : The synthesis of N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide and their evaluation revealed moderate to significant antibacterial activity (Khalid et al., 2016).
Tuberculostatic and Antifungal Properties
- Tuberculostatic Activity : Research has been conducted on the synthesis of oxadiazole derivatives and their tuberculostatic activity, including compounds structurally related to 3-Cyclopentyl-5-(piperidin-4-ylmethyl)-1,2,4-oxadiazole (Foks et al., 2004).
- Antifungal Efficacy : A novel series of 1,2,4-oxadiazoles with piperidine and triazole rings has shown effective antifungal activities, indicating the potential use of such compounds in antifungal treatments (Sangshetti & Shinde, 2011).
Potential in Alzheimer’s Disease and Cancer Research
- Alzheimer’s Disease Treatment : Compounds with 1,3,4-oxadiazole and piperidine structures have been synthesized to evaluate as potential drug candidates for Alzheimer’s disease, showing inhibitory activity against enzymes associated with the disease (Rehman et al., 2018).
- Anticancer Agents : Research has been conducted on synthesizing piperidine-1,3,4-oxadiazole hybrids and evaluating them as anticancer agents. Certain derivatives showed promising results in inhibiting cancer cell growth (Rehman et al., 2018).
Properties
IUPAC Name |
3-cyclopentyl-5-(piperidin-4-ylmethyl)-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O/c1-2-4-11(3-1)13-15-12(17-16-13)9-10-5-7-14-8-6-10/h10-11,14H,1-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXZIEYMBLZWYKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2=NOC(=N2)CC3CCNCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2R)-2-[2-(phenylsulfanyl)acetamido]propanoic acid](/img/structure/B1432410.png)
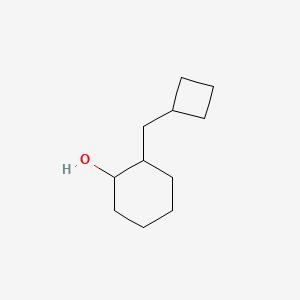
![6-[(2-Methoxyethyl)(methyl)amino]pyridine-3-carbaldehyde](/img/structure/B1432412.png)



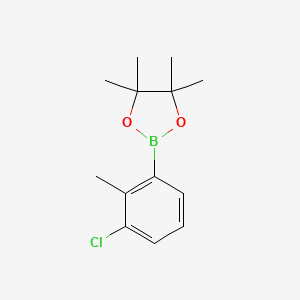

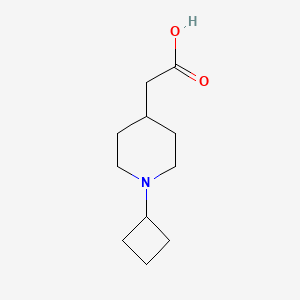

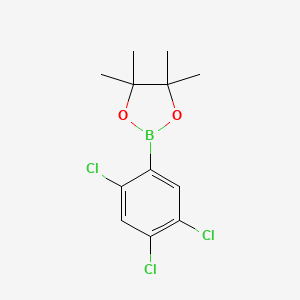
![3-[4-(trifluoromethyl)piperidin-1-yl]cyclobutan-1-amine, Mixture of diastereomers](/img/structure/B1432430.png)

